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Compound of Interest

Compound Name: PF-739

Cat. No.: B610057 Get Quote

These application notes provide detailed information on the procurement, handling, and

application of PF-739 for research purposes. The content is intended for researchers,

scientists, and drug development professionals.

Product Information
Product Name: PF-739

Synonyms: PF 739, PF739

Chemical Name: (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-

(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-

b]furan-3-ol[1][2]

Mechanism of Action: PF-739 is an orally active, non-selective, direct pan-activator of AMP-

activated protein kinase (AMPK).[3][4][5] It binds to the allosteric drug and metabolite

(ADaM) site located at the interface of the α and β subunits of the AMPK heterotrimer.[1][2]

[6] This activation is independent of Thr172 phosphorylation but is enhanced by it.[2] PF-739
activates all 12 heterotrimeric AMPK complexes.[3][4]

Supplier and Purchasing Information
A summary of suppliers for PF-739 is provided below. Please note that pricing and availability

are subject to change and should be confirmed with the respective supplier.
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Supplier
Catalog
Number

Purity
Available
Quantities

Price (USD) Notes

MedchemExp

ress
HY-117755 99.79%

5 mg, 10 mg,

50 mg, 100

mg

$208.25

(5mg) -

$2,205.00

(100mg)

Also available

as a 10 mM

solution in

DMSO.

AOBIOUS AOB33584
>98% by

HPLC

5 mg, 10 mg,

25 mg, 50

mg, 100 mg

$208.25

(5mg) -

$2,205.00

(100mg)

Nordic Biosite
HY-117755-

50
Not specified 50 mg

Login for

price

Distributor for

MedChemEx

press.

MedKoo

Biosciences
562065 Not specified

Custom

synthesis

(min. 1 gram)

Quote

required

Not in stock,

available via

custom

synthesis

with a lead

time of 2-4

months.[2]

InvivoChem V27413 ≥ 99%
Inquire for

bulk

To be

confirmed

MyBioSource

.com
MBS3602861 >98% (HPLC) Not specified

View on

supplier page

In Vitro Application Protocols
AMPK Activation Assay (Kinase Activity Assay)
This protocol is adapted from studies measuring the direct activation of AMPK isoforms by PF-
739.

Objective: To quantify the in vitro potency of PF-739 in activating various AMPK heterotrimeric

isoforms.
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Materials:

Purified recombinant AMPK isoforms (e.g., α1β1γ1, α1β2γ1, α2β1γ1, α2β2γ1)

PF-739

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

[γ-³²P]ATP

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a stock solution of PF-739 in DMSO.

Serially dilute PF-739 to the desired concentrations in the kinase assay buffer.

In a reaction tube, combine the purified AMPK isoform, SAMS peptide, and the diluted PF-
739 or vehicle control (DMSO).

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the fold activation relative to the vehicle control.
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Determine the EC50 value by plotting the fold activation against the log of the PF-739
concentration and fitting the data to a dose-response curve.

Quantitative Data:

AMPK Isoform EC50 (nM)

α1β1γ1 8.99

α1β2γ1 126

α2β1γ1 5.23

α2β2γ1 42.2

Data from MedchemExpress, citing Cokorinos EC, et al. (2017)[4]

Cell-Based AMPK Activation Assay
This protocol outlines a general procedure to assess the effect of PF-739 on AMPK activation

in a cellular context.

Objective: To determine the effect of PF-739 on the phosphorylation of AMPK and its

downstream substrate, ACC, in cultured cells.

Materials:

Cell line of interest (e.g., primary rat hepatocytes, human cardiac myotubes, C2C12

myotubes)

Cell culture medium and supplements

PF-739

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79),

and total ACC
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable

confluency.

Prepare a stock solution of PF-739 in DMSO.

Treat the cells with varying concentrations of PF-739 (e.g., 0-1000 nM) for a specified

duration.

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

Determine the protein concentration of the cell lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Expected Outcome: PF-739 treatment is expected to increase the phosphorylation of AMPK at

Thr172 and its substrate ACC at Ser79 in a dose-dependent manner.[4]

In Vivo Application Protocols
Murine Model of Acute AMPK Activation
This protocol describes the administration of PF-739 to mice to evaluate its acute effects on

AMPK signaling and glucose metabolism.
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Objective: To assess the in vivo efficacy of PF-739 in activating AMPK in tissues like the liver

and skeletal muscle and its impact on plasma glucose levels.

Animal Model:

C57BL/6 mice[4]

Diet-induced obese mice[5][7]

Materials:

PF-739

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

Oral gavage needles or subcutaneous injection needles

Blood glucose meter

Equipment for tissue collection and processing

Procedure:

Acclimatize the mice to the experimental conditions.

Prepare the dosing solution of PF-739 in the appropriate vehicle. A recommended

formulation for a 2.5 mg/mL solution involves preparing a 25 mg/mL stock in DMSO and then

diluting it with PEG300, Tween-80, and Saline.[4][8]

Administer a single dose of PF-739 (e.g., 30, 100, 300, or 1000 mg/kg) via oral gavage or

subcutaneous injection.[4]

Monitor blood glucose levels at various time points post-administration.

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver,

skeletal muscle).
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Process the tissues for downstream analysis, such as Western blotting for AMPK

phosphorylation or gene expression analysis for AMPK target genes (e.g., Ppargc1a, Nr4a1,

Nr4a3).[4]

Quantitative Data:

Dosage (mg/kg)
Administration
Route

Animal Model Key Findings

30 - 1000
Oral gavage or

subcutaneous
C57BL/6 mice

Increased AMPK

activity in skeletal

muscle and AMPK

phosphorylation in the

liver. Decreased

plasma insulin and

blood glucose levels.

[4]

Not specified In vivo treatment
Diet-induced obese

mice

Lowered blood

glucose levels and

increased muscle

AMPKγ1-complex

activity 2-fold.[5][7][9]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: AMPK signaling pathway activated by PF-739.
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Caption: General experimental workflow for PF-739 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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